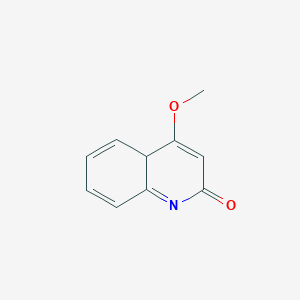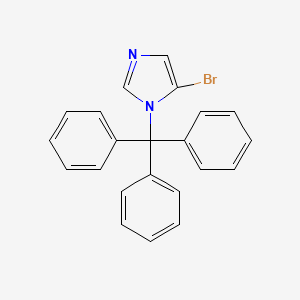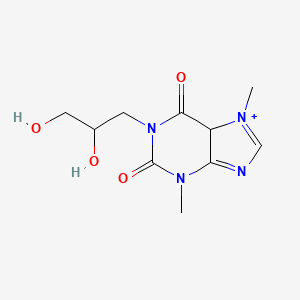
Indinavir sulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indinavir sulfate hydrate is an antiviral compound primarily used as an HIV protease inhibitor. It is a white to tan powder that is soluble in water and is an important component of antiretroviral therapy for the initial treatment of HIV infection . This compound suppresses the replication of HIV and is known to cause renal and urologic toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Indinavir sulfate hydrate is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically starts with the preparation of the core structure, followed by the introduction of functional groups necessary for its antiviral activity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes crystallization, filtration, and drying steps to obtain the final product in its hydrate form. Quality control measures are implemented to ensure consistency and compliance with pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Indinavir sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further chemical transformations or as final therapeutic agents .
Aplicaciones Científicas De Investigación
Indinavir sulfate hydrate has a wide range of scientific research applications, including:
Chemistry: Used in studies related to HIV protease inhibition and drug design.
Biology: Employed in cell signaling studies related to HIV infection.
Medicine: Integral component of antiretroviral therapy for HIV treatment.
Industry: Used in the development and production of antiviral drugs.
Mecanismo De Acción
Indinavir sulfate hydrate inhibits the HIV viral protease enzyme, preventing the cleavage of the gag-pol polyprotein. This inhibition results in the formation of immature, noninfectious viral particles. The compound binds to the protease active site, blocking its activity and thereby suppressing the replication of HIV .
Comparación Con Compuestos Similares
Similar Compounds
- Ritonavir
- Saquinavir
- Nelfinavir
- Atazanavir
- Darunavir
Uniqueness
Indinavir sulfate hydrate is unique due to its specific binding affinity to the HIV protease enzyme and its effectiveness in suppressing HIV replication. Compared to other protease inhibitors, this compound has distinct pharmacokinetic properties and a specific side effect profile, making it a valuable component of combination antiretroviral therapy .
Propiedades
Número CAS |
2129529-26-4 |
|---|---|
Fórmula molecular |
C36H51N5O9S |
Peso molecular |
729.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C36H47N5O4.H2O4S.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4);1H2/t28-,29+,31+,32-,33+;;/m1../s1 |
Clave InChI |
PIJYNLHMSSPSGX-NOYQBWMBSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O.OS(=O)(=O)O |
SMILES canónico |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)


![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

